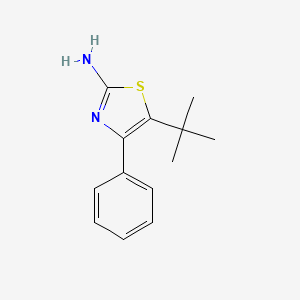

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents . The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

The synthesis of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-phenylthiazol-2-amine with tert-butyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) . The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amine derivatives .

Scientific Research Applications

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

4-Phenyl-1,3-thiazol-2-amine: Lacks the tert-butyl group, which may affect its biological activity and chemical reactivity.

5-Tert-butyl-4-methyl-1,3-thiazol-2-amine: Contains a methyl group instead of a phenyl group, leading to different biological and chemical properties.

5-Tert-butyl-4-phenyl-1,3-oxazol-2-amine: Contains an oxygen atom instead of a sulfur atom in the ring, which can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Overview

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole family, which is characterized by its diverse biological activities. Thiazoles are known for their roles in various therapeutic applications, including antimicrobial, antifungal, antiviral, and anticancer properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

The biological activity of this compound primarily stems from its interaction with specific molecular targets within cells. The thiazole ring structure allows the compound to engage with various enzymes and receptors, potentially leading to inhibition or activation of critical biological processes. The compound's mechanism includes:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which can affect cell proliferation and survival.

- Modulation of Receptor Activity : The compound may influence receptor kinetics, particularly in neurotransmitter systems such as AMPA receptors, which are crucial for synaptic plasticity and memory function .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 10.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

These findings suggest that the compound could serve as a basis for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it possesses notable activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Neuroprotective Effects : A study investigated the effects of thiazole derivatives on AMPA receptors and found that certain derivatives significantly modulated receptor activity, suggesting potential neuroprotective effects. The compound exhibited a notable decrease in current amplitude in receptor assays, indicating its potential as a negative allosteric modulator .

- Cytotoxicity Evaluation : In another study assessing cytotoxicity across multiple cancer cell lines, this compound demonstrated significant cytotoxic effects with viability rates dropping below 20% in some cases. This highlights its potential as a therapeutic agent against resistant cancer types .

Properties

IUPAC Name |

5-tert-butyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-13(2,3)11-10(15-12(14)16-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMGPWGMAPXPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=C(S1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.